1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring through the condensation of hydrazine with a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-1H-pyrazol-4-yl-methanamine
- 1-ethyl-1H-pyrazol-4-yl-methylamine
- 1-cyclopentyl-1H-pyrazol-5-yl-methylamine
Uniqueness
1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H21N5 |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H21N5/c1-2-18-10-12(8-16-18)7-15-13-9-17-19(11-13)14-5-3-4-6-14/h8-11,14-15H,2-7H2,1H3 |
InChI Key |
SFJCQHDQWQCNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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